molecular formula C3H9NOS B12849707 1-(Aminooxy)propane-2-thiol

1-(Aminooxy)propane-2-thiol

Cat. No.: B12849707
M. Wt: 107.18 g/mol
InChI Key: RDUXYSNDWCBVDG-UHFFFAOYSA-N
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Description

1-(Aminooxy)propane-2-thiol is an organic compound that contains both an aminooxy group and a thiol group. This dual functionality makes it a versatile molecule in various chemical reactions and applications. The compound is known for its reactivity and is used in a range of scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Aminooxy)propane-2-thiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with thiourea to form an intermediate isothiourea salt, which is then hydrolyzed to yield the desired thiol . Another method includes the reaction of hydrosulfide anion with an alkyl halide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Aminooxy)propane-2-thiol involves its reactivity with various functional groups. The aminooxy group can form stable oxime bonds with carbonyl compounds, while the thiol group can form disulfide bonds with other thiols . These interactions enable the compound to act as a versatile linker in bioconjugation and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Aminooxy)propane-2-thiol include:

Uniqueness

This compound is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C3H9NOS

Molecular Weight

107.18 g/mol

IUPAC Name

O-(2-sulfanylpropyl)hydroxylamine

InChI

InChI=1S/C3H9NOS/c1-3(6)2-5-4/h3,6H,2,4H2,1H3

InChI Key

RDUXYSNDWCBVDG-UHFFFAOYSA-N

Canonical SMILES

CC(CON)S

Origin of Product

United States

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